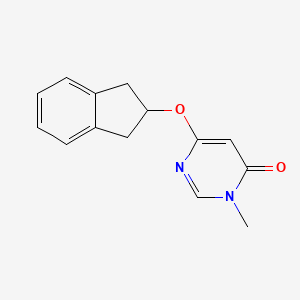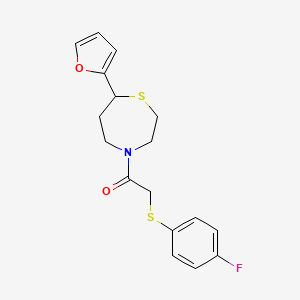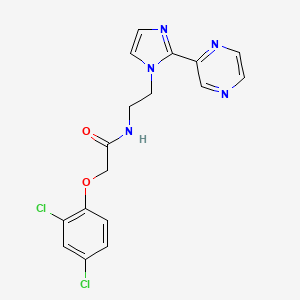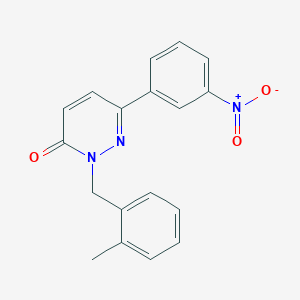![molecular formula C18H17ClF2N2O3 B2399687 2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide CAS No. 1118822-77-7](/img/structure/B2399687.png)
2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide is a synthetic organic compound. This complex molecule is part of a class of compounds known for their significant applications in medicinal chemistry and pharmaceuticals. It exhibits various interesting chemical and biological properties that make it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide generally involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the pyridine ring: : This can be achieved through cyclization reactions.
Functional group modifications: : Introduction of the chloro and methoxy groups.
Final assembly: : Coupling the pyridine derivative with the cyclopropylamine under appropriate conditions.
Industrial Production Methods: Industrial production of such complex molecules often involves optimizing the laboratory synthesis for scale-up. This includes enhancing the yield, reducing the number of steps, and ensuring the purity of the final product. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The chloro group in the compound can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Ethanol, dichloromethane, and water.
Catalysts: : Palladium on carbon, platinum catalysts.
Major Products: These reactions can lead to the formation of various intermediates and derivatives, which may possess distinct properties and applications.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide finds use in:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: : Used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. Its structure allows it to bind to certain receptors or enzymes, inhibiting their activity or modulating their function. These interactions can lead to various biological effects, making the compound valuable for therapeutic purposes.
Comparación Con Compuestos Similares
2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methylphenyl]methyl}pyridine-4-carboxamide: Similar structure with a slight variation in the methoxy group.
2-chloro-N-cyclopropyl-N-{[4-(trifluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide: Variation in the difluoromethoxy group.
N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide: Missing the chloro group.
These comparisons highlight how slight modifications can significantly impact the compound's properties and applications.
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O3/c1-25-15-8-11(2-5-14(15)26-18(20)21)10-23(13-3-4-13)17(24)12-6-7-22-16(19)9-12/h2,5-9,13,18H,3-4,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUOWRKOEMWRLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(C2CC2)C(=O)C3=CC(=NC=C3)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2399605.png)
![2-(3-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2399606.png)


![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)
![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)



![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)


![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)
